Diacetyl boldine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
72584-75-9 |
|---|---|
Molecular Formula |
C23H25NO6 |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
[(6aS)-9-acetyloxy-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-yl] acetate |
InChI |
InChI=1S/C23H25NO6/c1-12(25)29-19-10-15-8-17-21-14(6-7-24(17)3)9-20(30-13(2)26)23(28-5)22(21)16(15)11-18(19)27-4/h9-11,17H,6-8H2,1-5H3/t17-/m0/s1 |
InChI Key |
XMEDXTRRSJHOLZ-KRWDZBQOSA-N |
SMILES |
CC(=O)OC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)OC(=O)C)N(CCC3=C1)C)OC |
Isomeric SMILES |
CC(=O)OC1=C(C2=C3[C@H](CC4=CC(=C(C=C42)OC)OC(=O)C)N(CCC3=C1)C)OC |
Canonical SMILES |
CC(=O)OC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)OC(=O)C)N(CCC3=C1)C)OC |
Appearance |
Solid powder |
Other CAS No. |
72584-75-9 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Diacetyl boldine |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Methodologies
Pathways for Diacetyl boldine (B1667363) Synthesis from Boldine
The synthesis of diacetyl boldine primarily proceeds through the chemical modification of boldine via acetylation. deascal.comsmolecule.com This process involves the introduction of acetyl groups to the boldine molecule. deascal.com
Acetylation is a common organic synthesis technique used to introduce an acetyl group (CH₃CO) into a molecule, often by substituting an active hydrogen, such as those in hydroxyl groups. taylorandfrancis.comtu.edu.iq For the synthesis of this compound, the hydroxyl groups present in boldine are targeted for acetylation. deascal.comsmolecule.com
Common acetylating agents include acetic anhydride (B1165640) and acetyl chloride. taylorandfrancis.comtu.edu.iq Acetylation with acetic anhydride is often preferred in laboratory synthesis due to its ease of handling, the irreversibility of the reaction, and the potential for high purity and good yield of the product. tu.edu.iq Acetyl chloride can also be used, although it reacts more vigorously and liberates HCl, which can interfere with reactions involving amines by forming hydrochloride salts. tu.edu.iq Acetylation with acetyl chloride is typically carried out in the presence of a base, such as pyridine. ncert.nic.in Triethylamine (B128534) has also been reported as a base in the acetylation of boldine with acetyl chloride. google.com
A reported synthesis method involves dissolving boldine in a solvent like chloroform, followed by the addition of a base like triethylamine and subsequently acetyl chloride. google.com Another approach utilizes acetic anhydride in the presence of pyridine. chemistry-chemists.com
Boldine, the precursor for this compound synthesis, is primarily extracted from the bark and leaves of the Peumus boldus tree. deascal.comsmolecule.comresearchgate.net The extraction process typically involves solvent extraction techniques followed by purification steps to isolate boldine. smolecule.com
Traditional methods for alkaloid extraction often employ undesirable chemicals like HCl and CH₂Cl₂. acs.org However, research is exploring more sustainable sample preparation methods. For instance, studies have investigated the use of deep eutectic solvents (DESs), specifically natural deep eutectic solvents (NADES), for the extraction of bioactive compounds, including boldine, from natural sources like P. boldus leaves. mdpi.commdpi.comnih.gov Certain NADES, such as proline-oxalic acid (1:1) with water, have shown promising results, demonstrating higher extraction yields of boldine compared to conventional solvents like methanol. mdpi.comnih.gov
Extraction techniques commonly used include solid-liquid extraction, often assisted by ultrasonication (UAE) or microwaves (MAE). mdpi.com After extraction, purification steps are necessary to isolate boldine before it is used in the acetylation reaction. smolecule.com These steps can involve techniques such as liquid-liquid extraction and chromatography. acs.orgmdpi.com
Acetylation Techniques (e.g., Acetic Anhydride, Acetyl Chloride)
Exploration of this compound Analogues and Derivatives in Research
Research into this compound extends to the exploration of its analogues and derivatives, often with the goal of understanding their chemical properties and potential biological activities. nih.govresearchgate.net
The synthesis of modified this compound structures involves altering the chemical structure of this compound or boldine to create new compounds. This can include modifications to the aporphine (B1220529) core or the introduction of different functional groups.
Studies have reported the synthesis of various boldine derivatives. For example, thiocarbamate derivatives of boldine, including 3-thiocarbamateboldine and 2,9-O,O-diacetyl-3-thiocarbamateboldine, have been synthesized. nih.govresearchgate.net The preparation of the diacetyl derivative in such studies is sometimes done to achieve higher lipophilicity, which can be relevant for pharmacological applications. researchgate.netresearchgate.net
Structural modifications of boldine and its derivatives are investigated to potentially enhance their biological activities, such as antioxidant, anti-inflammatory, or cytotoxic effects. nih.govresearchgate.netontosight.ai
While boldine and O,O'-diacetyl boldine themselves have shown limited or no cytotoxicity in certain cancer cell line assays, modifications can lead to compounds with increased activity. researchgate.netresearchgate.net For instance, the derivatization of boldine to a diphenylphosphinyl derivative resulted in enhanced lipophilicity and significant cytotoxic activity in breast cancer cell lines. researchgate.net Platinum complexes of 3-carboxyboldine and its 9-O-methyl derivative have also exhibited cytotoxicity comparable to oxaliplatin (B1677828) in certain cancer cell lines. researchgate.net
These findings suggest that specific structural changes to the boldine scaffold, including acetylation and further derivatization, can significantly influence the biological profile of the resulting compounds.
Synthesis of Modified this compound Structures
Stereochemical Considerations in this compound Research
Boldine, and consequently its derivative this compound, possesses stereochemistry. The chemical name (R)-1,10-Diacetoxy-2,9-dimethoxy-aporphine indicates a specific stereochemical configuration. nstchemicals.com Another source refers to this compound with the (S) configuration in its chemical name: (S)-1,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diyl diacetate. synzeal.com PubChem lists the IUPAC name as [(6aS)-9-acetyloxy-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-yl] acetate, indicating the stereochemistry at the 6a position. nih.gov The presence of a defined stereocenter is noted in the chemical details of this compound. ncats.io
While the synthesis of this compound from naturally occurring boldine would typically retain the stereochemistry of the precursor, research into derivatives may involve reactions that introduce new stereocenters or alter existing ones. The stereochemical outcome of these reactions is a critical aspect of synthetic studies, as different stereoisomers can exhibit distinct biological activities.
Structure-Activity Relationship (SAR) Investigations
Structure-Activity Relationship (SAR) investigations aim to understand how modifications to the chemical structure of a compound influence its biological activity. In the case of this compound, a semi-synthetic derivative of the naturally occurring aporphine alkaloid boldine, SAR studies focus on the impact of the acetyl groups on its properties and mechanisms of action, particularly in the context of its use as a skin brightening agent.
This compound is derived from boldine, an alkaloid found primarily in the bark of the Chilean Boldo tree (Peumus boldus). ontosight.aiwikipedia.orgsmolecule.com Boldine possesses a rigid polycyclic aporphine structure with hydroxyl groups at the C2 and C9 positions, and methoxy (B1213986) groups at C1 and C10, along with a methyl group on the nitrogen atom. wikipedia.orgfrontiersin.orgnih.gov Diacetylation of boldine involves the addition of acetyl groups, typically at the hydroxyl positions. smolecule.com
Research into boldine and its derivatives has explored various biological activities, including antioxidant, anti-inflammatory, and effects on the central nervous system (CNS) receptors. ontosight.aicuny.eduscispace.comresearchgate.net SAR studies on boldine have indicated that the hydroxyl groups at C2 and C9 are crucial for its antioxidant activity. Modifications to the aporphine skeleton, such as the introduction of electron-donating groups or halogenation, have been shown to influence properties like radical scavenging capacity and lipophilicity. uchile.cl
This compound is recognized for its skin-lightening properties, primarily acting as a tyrosinase inhibitor. smolecule.compure-beautyproducts.comamazon.samdpi.comceuticoz.com Tyrosinase is a key enzyme involved in the production of melanin (B1238610). smolecule.commdpi.comceuticoz.com this compound is reported to inhibit tyrosinase activity and influence melanin production. smolecule.comamazon.saceuticoz.com Its mechanism is suggested to involve the stabilization of tyrosinase in an inactive form and direct inhibition of the enzyme. smolecule.com Additionally, this compound may interact with adrenergic receptors, influencing calcium flow regulation within cells, which can play a role in melanogenesis. smolecule.compure-beautyproducts.com
The diacetylation of boldine to form this compound impacts its physicochemical properties. This compound has a higher molecular weight (411.4 g/mol ) compared to boldine (327.4 g/mol ). smolecule.comnih.govnih.gov It also exhibits increased lipophilicity, indicated by a higher log P value (2.9) compared to boldine (1.7 or 2.7). smolecule.comfrontiersin.orgnih.govnih.gov This enhanced lipophilicity is suggested to improve its solubility and permeability in lipid-based formulations, potentially facilitating its delivery and interaction with biological targets within the skin. nstchemicals.com
While detailed quantitative SAR data directly comparing the tyrosinase inhibitory activity of this compound with a wide range of boldine derivatives is not extensively available in the provided search results, the structural modification (diacetylation) is linked to its observed efficacy in reducing hyperpigmentation. amazon.sa The increased lipophilicity resulting from the acetyl groups likely influences its ability to penetrate the skin and interact with the tyrosinase enzyme within melanocytes. nstchemicals.com
Comparative studies on boldine derivatives have shown that structural changes can significantly alter activity at various receptors. For instance, modifications to boldine's structure have been investigated for their effects on serotonin (B10506) receptors and adrenergic receptors. cuny.eduscispace.comuchile.cl Although these studies may not directly quantify the skin brightening effects, they underscore the principle that even subtle structural alterations to the aporphine core can lead to differential biological interactions.
Based on the available information, the SAR of this compound in the context of skin brightening appears to be primarily driven by the addition of acetyl groups to the boldine structure. This modification enhances lipophilicity, which is beneficial for topical application and skin penetration. The resulting molecule retains or enhances the ability to modulate pathways involved in melanogenesis, particularly through tyrosinase inhibition and potential interactions with calcium channels and adrenergic receptors. smolecule.compure-beautyproducts.com Further detailed quantitative SAR studies specifically focusing on the impact of different acyl groups or modifications at other positions of the boldine core on tyrosinase inhibition would provide a more comprehensive understanding of this compound's activity profile.
Here is a summary of the structural difference and its impact:
| Compound | Structural Difference from Boldine | Key Physicochemical Impact | Reported Biological Activity Relevant to SAR |
| Boldine | Base aporphine structure | Log P ~1.7 - 2.7 frontiersin.orgnih.gov | Antioxidant, various receptor interactions ontosight.aiscispace.comresearchgate.netuchile.cl |
| This compound | Acetyl groups at hydroxyl positions | Increased Lipophilicity (Log P ~2.9) smolecule.comnih.gov | Tyrosinase inhibition, Skin brightening, Interaction with adrenergic receptors/calcium flow smolecule.compure-beautyproducts.comamazon.saceuticoz.com |
Molecular and Cellular Mechanisms of Action
Tyrosinase Inhibition Mechanisms of Diacetyl boldine (B1667363)
Tyrosinase is a key enzyme in the melanin (B1238610) biosynthetic pathway, catalyzing the hydroxylation of tyrosine to L-DOPA and the oxidation of L-DOPA to dopaquinone (B1195961) genominfo.orgsemanticscholar.org. Diacetyl boldine interferes with this enzyme through multiple mechanisms inci.guidesmolecule.com.
Stabilization of Tyrosinase in Inactive Conformation
One of the proposed mechanisms by which this compound reduces melanin production is by stabilizing tyrosinase in an inactive conformation inci.guidesmolecule.comresearchgate.netnih.gov. By preventing the enzyme from adopting its active structure, this compound effectively limits its ability to catalyze the initial steps of melanogenesis inci.guide. This stabilization contributes to a decrease in pigment production inci.guide.
Kinetic Analysis of Tyrosinase Inhibition
While specific detailed kinetic analysis data for this compound's inhibition of tyrosinase were not extensively available in the provided search results, the described mechanisms imply interactions with the enzyme that would be characterized by kinetic parameters such as inhibition constants (Ki) and effects on Vmax and Km. Research on other tyrosinase inhibitors, such as kojic acid and nuciferine, involves determining binding energies and inhibition constants through methods like molecular docking, which provides insights into their interaction with the tyrosinase active site semanticscholar.orgresearchgate.net. The active site of tyrosinase contains binuclear copper ions essential for its catalytic activity, and inhibitors often interact with these ions or surrounding residues semanticscholar.org.
Modulation of Cellular Signaling Pathways
Beyond its direct effects on tyrosinase, this compound also influences cellular signaling pathways that play a role in regulating melanogenesis smolecule.com.
Regulation of Alpha-Adrenergic Receptors and Calcium Influx
Interactive Data Table: Effects of this compound on Melanin Production and Tyrosinase Activity
| Mechanism | Effect on Tyrosinase Activity | Overall Effect on Melanin Production | Supporting Evidence |
| Stabilization in Inactive Conformation | Decreased activation | Decreased production | Scientific studies using skin models inci.guidesmolecule.comresearchgate.netnih.gov |
| Direct Inhibition of Catalytic Activity | Direct inhibition | Decreased production | In vitro studies inci.guidesmolecule.com |
| Modulation of Alpha-Adrenergic Receptors | Indirect inhibition | Decreased formation | Research on calcium flow regulation smolecule.comgoogle.com |
| Regulation of Calcium Influx | Indirect inhibition | Decreased formation | Studies on calcium's role in melanogenesis smolecule.comgoogle.com |
Influence on Melanin Synthesis Regulatory Gene Expression (e.g., MITF)
Melanin synthesis, or melanogenesis, is a complex process regulated by various factors, including enzymatic activity and gene expression medicaljournalssweden.se. The microphthalmia-associated transcription factor (MITF) is a key transcription factor that plays a crucial role in regulating melanogenesis, as well as the survival and proliferation of melanocytes mdpi.comfrontiersin.org. MITF regulates the expression of enzymes critical for melanin production, such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2) medicaljournalssweden.semdpi.comfrontiersin.org.
Research indicates that this compound can influence melanin synthesis by regulating MITF gene expression in melanocytes researchgate.net. Studies have shown that this compound, in combination with other ingredients like caprylic/capric triglyceride, significantly inhibits melanin production and melanin synthesis through the down-regulation of MITF gene expression researchgate.net. This suggests that this compound's anti-melanogenic effects are, at least in part, mediated by its impact on the genetic regulation of melanin synthesis, specifically through the MITF pathway researchgate.net.
Research into Antioxidant and Redox Modulation by this compound
Boldine, the parent compound of this compound, is known to possess potent antioxidant properties researchgate.netresearchgate.netresearchgate.net. These properties are primarily attributed to its ability to scavenge free radicals researchgate.netresearchgate.net. Oxidative stress, an imbalance between pro- and antioxidant species, is implicated in various biological processes, including skin aging and hyperpigmentation nih.gov.
While research directly focusing on the antioxidant and redox modulation properties specifically of this compound is less extensive compared to boldine, its structural relationship to boldine suggests potential antioxidant activity smolecule.commdpi.com. Some sources indicate that this compound is an antioxidant commonly used in antiaging products and cosmetics mdpi.com. Antioxidants can influence cellular function by modulating the activity of proteins, influencing gene expression, and affecting cellular signaling pathways numberanalytics.com. The role of antioxidants in redox modulation involves counteracting oxidative stress and potentially influencing inflammation nih.gov.
Given the established antioxidant capacity of boldine researchgate.netresearchgate.netresearchgate.net, further research is warranted to fully characterize the specific antioxidant and redox modulating activities of this compound and their contribution to its observed biological effects, particularly in the context of skin pigmentation.
Investigations into Other Enzyme and Receptor Interactions
Beyond its influence on melanin synthesis enzymes like tyrosinase smolecule.com, investigations have explored other potential enzyme and receptor interactions of this compound.
This compound is reported to primarily interact with enzymes related to melanin synthesis, with a significant action being the stabilization of tyrosinase in an inactive form, thereby inhibiting its activity smolecule.com. This dual action of inactivation and direct inhibition contributes to a reduction in melanin production smolecule.com.
Additionally, there are indications that this compound may interact with various receptors, including adrenergic receptors smolecule.com. These interactions could potentially influence calcium flow regulation within cells smolecule.com. The concept of drug-receptor interactions is fundamental in pharmacology, where compounds bind to specific receptors (often proteins) on or within cells to mediate effects . These interactions can activate or inhibit receptor function, leading to a cascade of cellular events . While the specific details of this compound's interactions with adrenergic or other receptors and the resulting functional consequences require further detailed investigation, the potential for such interactions has been noted smolecule.com.
Research into receptor-receptor interactions is an expanding field, highlighting that receptors can function as complexes, integrating signals at the plasma membrane level nih.gov. While this field is broad and not specific to this compound, it provides a framework for understanding the potential complexity of how this compound might exert its effects through receptor interactions nih.govescholarship.org.
The following table summarizes some key interactions and effects discussed:
| Interaction Type | Target (Example) | Observed Effect | Source |
| Enzyme Interaction | Tyrosinase | Stabilization in inactive form, Inhibition | smolecule.com |
| Gene Expression | MITF | Down-regulation | researchgate.net |
| Receptor Interaction | Adrenergic Receptors? | Potential influence on calcium flow regulation? | smolecule.com |
Note: The interaction with adrenergic receptors is noted as a potential area of interaction requiring further detailed study.
Preclinical Pharmacological and Biological Investigations
In Vitro Research Models for Diacetyl boldine (B1667363) Efficacy Studies
In vitro models play a crucial role in dissecting the cellular and molecular mechanisms underlying the effects of diacetyl boldine. These models allow for controlled environments to study specific cell types and interactions.
Three-Dimensional (3D) Spheroid Models for Cellular Interactions
Three-dimensional (3D) spheroid models offer a more physiologically relevant environment compared to traditional two-dimensional cultures, allowing for the study of complex cellular interactions. mdpi.comnih.govmdpi.com this compound has been investigated in 3D spheroid coculture models, where it has shown anti-melanogenic effects. researchgate.netnih.gov These models, which can mimic the tissue architecture more accurately, have supported findings from monoculture studies regarding this compound's ability to inhibit melanin (B1238610) production and synthesis. researchgate.netnih.gov
Cytotoxicity Studies in Cancer Cell Lines (e.g., Melanoma Cells)
Studies have explored the cytotoxic potential of this compound, particularly in cancer cell lines. Investigations using B16BL6 murine melanoma cells have evaluated the cytotoxicity of this compound, often in different formulations like microemulsions designed for topical delivery. researchgate.netmdpi.comnih.gov These studies utilize assays such as the MTT assay to determine cell viability after exposure to varying concentrations of this compound. researchgate.netmdpi.comnih.gov For instance, a study found that microemulsion formulations containing this compound showed substantially higher cytotoxicity toward B16BL6 cell lines compared to a control formulation. researchgate.netnih.gov The half-maximal inhibitory concentrations (IC50) were significantly lower for the microemulsion formulations, indicating greater potency in inhibiting melanoma cell growth in vitro. researchgate.netnih.gov
However, other studies investigating the cytotoxicity of boldine and its derivatives, including this compound, on different cancer cell lines such as mammary carcinoma cells (MCF-7 and MDA-MB-231) have reported that this compound was inactive at concentrations up to 100 μM. researchgate.net
Here is a table summarizing representative cytotoxicity data for this compound in B16BL6 melanoma cells:
| Formulation Type | IC50 (µg/mL) | Citation |
| Microemulsion Formulation 1 | 1 | researchgate.netnih.gov |
| Microemulsion Formulation 2 | 10 | researchgate.netnih.gov |
| DAB in MCT oil (Control) | 50 | researchgate.netnih.gov |
Investigations in Other Relevant Cell Types (e.g., Fibroblasts)
While the primary focus of this compound research is often on melanocytes, its effects on other skin cell types like fibroblasts have also been explored, particularly in the context of broader skin care formulations. Studies evaluating multifunctional formulations containing this compound along with other active compounds have sometimes included assessments of their impact on human primary fibroblasts. nih.govmcmaster.ca For example, in studies investigating anti-aging and anti-pollution effects, the influence of formulation components on dermal gene expression and activities like anti-glycation and proteasomal promotion in fibroblasts has been examined. nih.govmcmaster.ca However, specific detailed findings solely on the effect of this compound on fibroblasts in isolation are less extensively reported compared to its effects on melanocytes. Some research suggests that this compound was inactive in assays against normal skin fibroblasts at concentrations up to 100 μM. researchgate.net
In Vivo Animal Models for Investigating Biological Effects
In vivo animal models provide valuable insights into the biological effects of this compound in a complex living system, particularly for evaluating its impact on pigmentation regulation.
Animal Models for Pigmentation Regulation Research
Animal models are utilized to assess the efficacy of skin whitening agents in vivo. While specific detailed studies focusing solely on this compound in animal models for pigmentation regulation are not as widely reported in the provided search results as in vitro studies, the use of such models for evaluating pigmentation is a standard practice in dermatological research. mdpi.comrhhz.net Animal models like the zebrafish are also used for whitening studies and can help demonstrate the in vivo effects of depigmenting agents. mdpi.comrhhz.net In vivo colorimetric studies with preparations containing this compound have confirmed a lower melanin index and a higher Individual Typology Angle (ITA), which is a calculated value from digital images used to assess skin tone and pigmentation. inci.guide These results align with in vitro findings, suggesting a pigmentation-retarding effect in vivo. inci.guidegoogle.com
Chemoprotective Research in Animal Models
While extensive in vivo chemoprotective studies specifically on this compound in animal models are limited in the provided literature, its potential is suggested by in vitro findings and the established chemoprotective activities of its parent compound, boldine. Topical application of this compound has been proposed as a potential chemoprotection strategy against melanoma. ulprospector.com An in vitro study evaluated the cytotoxicity of a this compound microemulsion formulation against the B16BL6 melanoma cell line, indicating potential. Current time information in PF. However, the authors noted that additional in vivo studies are necessary to definitively determine the efficacy of these formulations in animal models. Current time information in PF.
Research on boldine, the precursor to this compound, provides a broader context for the potential of aporphine (B1220529) alkaloids in chemoprevention. Boldine has demonstrated potent anticancer effects in various in vitro and in vivo animal models, including studies on breast, hepatic, bladder, glial, and colorectal cancers. Current time information in PF.glpbio.comwikipedia.orgfishersci.caresearchgate.net For instance, boldine treatment in rats with implanted glioma resulted in a significant reduction in tumor size and a decrease in the mitotic index, suggesting a less invasive and proliferative tumor phenotype. wikipedia.org Studies in spontaneously hypertensive rats (SHR) have also investigated boldine's effects on endothelial dysfunction, a process linked to various diseases including those with potential carcinogenic links. glpbio.com While these findings pertain to boldine, they support the rationale for exploring the chemoprotective potential of its derivative, this compound, particularly given DAB's enhanced properties due to its modified structure. unair.ac.id
Studies on Broader Biological Activities of Boldine and its Relevance to this compound Research
Boldine exhibits a wide spectrum of biological activities that are relevant to understanding the potential effects of its derivative, this compound. Boldine is known for its antioxidant, hepatoprotective, anti-atherosclerotic, anti-diabetic, analgesic, antipyretic, anti-inflammatory, anti-epileptic, neuroprotective, nephroprotective, anti-arthritis, anticancer, and nootropic effects. glpbio.com Its antioxidant properties are significant, as boldine can scavenge free radicals and influence cellular processes such as proliferation, survival, differentiation, and metabolism. Current time information in PF. Boldine's mechanism of action includes inhibiting tyrosinase activation through a dual effect involving alpha-adrenergic antagonist properties and interference with calcium influx. Current time information in PF. It also modulates various biological pathways by affecting antioxidant parameters (like MDA, superoxide (B77818) dismutase, and glutathione), inflammatory markers (such as TNF-α and iNOS), and apoptotic indices (like caspase-3 and BAX). glpbio.com
This compound, as a derivative, is designed to potentially offer improved functional properties compared to boldine, including enhanced lipophilicity, increased antioxidant activity, and greater stability. unair.ac.id While the biological fate and topical permeability of this compound have not been extensively studied, the low oral bioavailability of boldine suggests that topical administration could be a more effective route for delivering this compound for skin-related applications. Current time information in PF. The potential chemoprotective effects of this compound, particularly against melanoma, are linked to its inherent antioxidant properties, inherited and potentially enhanced from boldine.
Comparative Research with Other Skin Brightening Agents and Phytochemicals
This compound has been investigated in comparative studies to evaluate its efficacy and mechanisms relative to other skin brightening agents and phytochemicals. A clinical study demonstrated that a combination treatment regimen that included this compound was more effective in reducing facial melasma pigmentation compared to a 4% hydroquinone (B1673460) cream. This suggests a superior or at least comparable efficacy profile in a clinical setting.
This compound's mechanism of action in skin brightening involves stabilizing tyrosinase, a key enzyme in melanin production, in its inactive form and directly inhibiting its activity. ulprospector.com This dual action can lead to a significant decrease in melanin production, reported to be up to a 70% reduction in melanin production and approximately a 53% drop in enzyme activity in scientific studies using a skin model. ulprospector.com This mechanism is distinct from some other agents that primarily act through substrate competition to inhibit tyrosinase. For instance, comparisons have been made with agents like Palmaria palmata extract, which reduces tyrosinase activity and melanin transport, and Citrus unshiu extract, which acts as a substrate to prevent tyrosine binding to tyrosinase. This compound's action also involves effects on alpha adrenergic receptors and the regulation of calcium flow, which plays a role in the stimulation of alpha-melanin stimulating hormone (α-MSH) and subsequently melanin formation.
Studies also explore the synergistic effects of combining this compound with other agents. For example, formulations combining this compound with TGF-β1 biomimetic oligopeptide-68 have shown effectiveness in treating facial melasma, suggesting that such combinations can provide enhanced outcomes. The approach of influencing tyrosinase at the expression level has also been associated with this compound in the context of various natural whitening agents.
Analytical and Bioanalytical Methodologies in Diacetyl Boldine Research
Chromatographic Techniques for Separation and Quantification in Research Samples
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are commonly employed for the separation and quantification of diacetyl boldine (B1667363) in various research matrices. HPLC systems equipped with detectors such as PDA-UV are utilized for this purpose. nih.govnih.gov The choice of stationary phase, such as a reversed-phase C18 column, and mobile phase composition, often involving mixtures of water-based buffers (e.g., with formic acid) and organic solvents like acetonitrile (B52724), are critical for achieving optimal separation. nih.gov The flow rate and detection wavelength are optimized to ensure sensitivity and selectivity for diacetyl boldine. nih.gov For instance, a method utilizing a C18 column with a mobile phase of 0.3% formic acid in water and acetonitrile at a specific ratio and a flow rate of 1 mL/min, detected at 254 nm, has been reported for this compound analysis in permeation studies. nih.gov
HPLC methods are also crucial for the quality control and in vitro release assays of formulations containing this compound. scielo.br Method validation is a critical step to ensure the reliability of chromatographic techniques, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). nih.govnih.gov For example, an HPLC-UV method for diacetyl (a different compound, but illustrating the principle) showed good linearity with an R² exceeding 0.999 and acceptable precision and accuracy. nih.govnih.gov
Spectroscopic Methods for Characterization and Detection
Spectroscopic techniques play a vital role in the characterization and detection of this compound. UV-Vis spectroscopy can be used to detect the compound based on its specific absorbance characteristics. nih.govnih.gov Mass spectrometry (MS), often coupled with chromatography (e.g., LC-MS/MS), provides detailed structural information and enables highly sensitive detection and quantification in complex samples. researchgate.netbiocompare.comacademicstrive.com While direct spectroscopic data for this compound from the searches is limited, related compounds like boldine have been characterized using techniques including mass spectrometry and UV-Vis spectroscopy. researchgate.netpageplace.de The application of LC-MS/MS is particularly relevant for identifying and quantifying this compound and its potential metabolites in biological matrices. researchgate.net
In Vitro Release and Permeation Study Methodologies (e.g., Franz Diffusion Cell Assembly)
In vitro release and permeation studies are essential for evaluating the behavior of this compound, particularly in the context of topical formulations. The Franz diffusion cell assembly is a widely used apparatus for these studies. nih.govresearchgate.netmdpi.comdoaj.orgsciprofiles.comresearchgate.net This system typically involves a donor chamber containing the formulation and a receptor chamber filled with a suitable medium, separated by a membrane, often a dialysis membrane for release studies or excised skin (e.g., human cadaver skin) for permeation studies. nih.govresearchgate.netmdpi.com The Franz cell maintains a controlled temperature, usually 37 ± 0.5 °C, and the receptor medium is stirred to ensure uniform concentration. nih.gov
Samples are withdrawn from the receptor chamber at predetermined time points and analyzed, typically by HPLC, to quantify the amount of this compound that has been released or permeated. nih.gov The cumulative amount of permeated drug is calculated, and diffusion parameters such as flux and lag time can be determined from the resulting data. nih.gov In skin permeation studies, after the experiment, the amount of drug retained in the skin is also often quantified by methods involving tissue processing and extraction followed by chromatographic analysis. nih.gov
Research findings using Franz diffusion cells have shown that the formulation significantly impacts the release and permeation of this compound. For instance, microemulsion formulations have demonstrated higher skin retention levels of this compound compared to simple solutions. nih.govresearchgate.netmdpi.comsciprofiles.comnih.govdntb.gov.ua Studies have also investigated the permeation across intact versus tape-stripped skin to understand the role of the stratum corneum. mdpi.comresearchgate.net
Table 1: Example Data from In Vitro Permeation Study (Illustrative based on search results)
| Formulation Type | Cumulative DAB Permeated (µg/cm²) | Skin Retention (µg/g) |
| DAB Solution in MCT Oil (Control) | Not Detectable (Intact Skin) mdpi.com | Lower nih.govresearchgate.netsciprofiles.comnih.gov |
| Microemulsion Formulation F1 | Detectable (Tape-stripped Skin) mdpi.com | Higher nih.govresearchgate.netsciprofiles.comnih.gov |
| Microemulsion Formulation F2 | Detectable (Tape-stripped Skin) mdpi.com | Higher nih.govresearchgate.netsciprofiles.comnih.gov |
Cellular Uptake and Intracellular Distribution Studies
Investigating the cellular uptake and intracellular distribution of this compound is crucial for understanding its mechanism of action at the cellular level. Methodologies for these studies often involve exposing cells (e.g., melanoma cell lines like B16BL6) to formulations containing this compound. nih.govresearchgate.netmdpi.comdoaj.orgsciprofiles.comresearchgate.netnih.gov
Following incubation, cells are typically washed to remove extracellular compound and then processed for analysis. Techniques such as microscopy (including high-throughput microscopy) can be used to visualize the uptake and distribution of labeled this compound or formulations. frontiersin.org Flow cytometry is another method that can quantify the amount of compound taken up by cells. frontiersin.org
While the search results mention the enhanced cellular uptake of this compound when delivered in microemulsion formulations, attributing it partly to the small droplet size facilitating diffusion or endocytosis, specific detailed methodologies for tracking intracellular distribution were not extensively described. nih.gov General methods for studying cellular uptake of nanoparticles, which can be relevant for microemulsion droplets, include incubation with cells, washing, detachment, and analysis by techniques like flow cytometry or microscopy. frontiersin.org Different endocytic pathways (e.g., clathrin-mediated, caveolin-mediated, macropinocytosis) can be involved in cellular uptake, and researchers may employ specific inhibitors or genetic modifications to investigate these mechanisms. papyrusbio.com
Emerging Research Directions and Future Perspectives
Development of Novel Research Applications for Diacetyl boldine (B1667363)
Research into diacetyl boldine extends beyond its well-known role in addressing skin hyperpigmentation. Investigations are exploring its potential in various medical and cosmeceutical applications, leveraging its reported biological activities, including antioxidant and anti-inflammatory effects. ontosight.ai Studies suggest potential hepatoprotective effects for boldine and its derivatives, indicating a possible benefit in treating liver diseases and preventing conditions linked to oxidative stress. ontosight.ai
Furthermore, topical application of this compound is being investigated as a potential chemoprotection strategy against melanoma. mdpi.comnih.govinci.guide In vitro studies using primary melanocyte monocultures and 3D spheroid models have demonstrated an anti-melanogenic effect of this compound. researchgate.netresearchgate.net This research suggests its potential utility in formulations aimed at preventing age-related pigment spots. researchgate.net
Advanced Delivery Systems for Enhanced Research Efficacy (e.g., Microemulsions)
Enhancing the delivery and efficacy of this compound is a key area of current research. Given that the biological fate and topical permeability of this compound have not been extensively explored, advanced delivery systems are being investigated to improve its performance. mdpi.comresearchgate.net
Microemulsions, in particular, have shown promise as a delivery system for this compound. A study focused on developing a microemulsion formulation for the topical delivery of this compound and evaluating its cytotoxicity against the melanoma cell line B16BL6 in vitro. mdpi.comnih.govresearchgate.net The study successfully identified optimal microemulsion formulation regions using pseudo-ternary phase diagrams and characterized the formulations for particle size, viscosity, pH, and in vitro release. mdpi.comresearchgate.net
Ex vivo skin permeation studies using Franz diffusion cell assembly demonstrated that the microemulsion formulation resulted in significantly higher skin retention levels of this compound compared to a simple solution in MCT oil. mdpi.comresearchgate.net Moreover, the microemulsion formulations exhibited substantially higher cytotoxicity toward B16BL6 melanoma cells than the control formulation. mdpi.comnih.govresearchgate.net The half-maximal inhibitory concentrations (IC50) against B16BL6 cells were significantly lower for the microemulsion formulations compared to the control. mdpi.comnih.govresearchgate.net
| Formulation | IC50 against B16BL6 cells (µg/mL) |
| F1 (Microemulsion) | 1 |
| F2 (Microemulsion) | 10 |
| DAB-MCT (Control Solution) | 50 |
This data indicates that the F1 microemulsion formulation was 50-fold more potent in inhibiting B16BL6 cell growth compared to the this compound solution in MCT oil. mdpi.comresearchgate.net These findings suggest that microemulsions are a promising formulation strategy for the topical administration of this compound, potentially enhancing its efficacy in research and future applications. mdpi.comnih.govresearchgate.net Microemulsions are generally recognized for their ability to enhance skin permeation, improve drug stability, and provide controlled release, penetrating the skin more efficiently than conventional formulations. mdpi.com
Integrative Omics Approaches in this compound Research
Integrative omics approaches, encompassing genomics, proteomics, and metabolomics, hold significant potential for unraveling the complex biological effects and mechanistic pathways influenced by this compound. While specific omics studies focused solely on this compound were not prominently found in the immediate search results, the application of these technologies is highly relevant for future research directions.
Boldine, the parent alkaloid of this compound, has been shown to modulate a variety of biological networks, affecting parameters related to antioxidant defense, inflammation, apoptosis, and the activity of various enzymes and receptors. researchgate.net Applying omics technologies could provide a comprehensive understanding of how this compound interacts with cellular systems at a molecular level. Genomics could reveal changes in gene expression profiles upon exposure to this compound, while proteomics could identify alterations in protein abundance and post-translational modifications. isaaa.orgnih.govuninet.edu Metabolomics could provide insights into the metabolic pathways affected by the compound. isaaa.orgnih.govuninet.edu Integrating data from these different omics layers could offer a holistic view of this compound's impact on biological systems, potentially identifying novel targets and pathways influenced by its activity. This integrative approach is crucial for a deeper mechanistic understanding beyond its known effects on tyrosinase.
Exploration of Uninvestigated Biological Activities and Mechanistic Pathways
Despite the existing research, there remain uninvestigated biological activities and mechanistic pathways of this compound. For instance, while its anti-melanogenic effect is established, its direct anti-melanoma effect was noted as not widely reported prior to recent studies. mdpi.com The full spectrum of its biological fate and topical permeability also requires further extensive exploration. mdpi.comresearchgate.net
While boldine's mechanism involves inhibiting tyrosinase activation through alpha-adrenergic antagonist properties and interference with calcium influx mdpi.com, and this compound is known to stabilize and directly inhibit tyrosinase inci.guide, a more comprehensive understanding of all the molecular targets and signaling cascades involved is needed. Given boldine's ability to modulate diverse biological networks, including those related to oxidative stress, inflammation, and apoptosis researchgate.net, future research can delve into whether this compound shares or has distinct effects on these pathways. Exploring these uninvestigated areas could uncover novel therapeutic potentials beyond its current applications.
Methodological Advancements in this compound Research
Methodological advancements are continuously contributing to a more profound understanding of this compound. The development and evaluation of advanced delivery systems, such as microemulsions, represent a significant methodological step forward for optimizing its topical administration and efficacy in research settings. mdpi.comnih.govresearchgate.net
In vitro research methodologies, including the use of melanocyte monocultures and 3D spheroid models, are valuable tools for studying the cellular effects of this compound, such as its anti-melanogenic activity. researchgate.netresearchgate.net Ex vivo skin permeation studies utilizing Franz diffusion cell assemblies are crucial for evaluating the delivery efficiency of different formulations across biological barriers. mdpi.comnih.govresearchgate.net Standard assays like the MTT assay are fundamental for assessing cytotoxicity. mdpi.comnih.govresearchgate.net The application of techniques like pseudo-ternary phase diagrams for optimizing formulation compositions is also a key methodological aspect in developing effective delivery systems. mdpi.comresearchgate.net Furthermore, in vivo colorimetric studies and the use of the Individual Typology Angle (ITA) provide objective methods for quantifying changes in skin pigmentation in research. inci.guide Looking ahead, the integration of sophisticated omics technologies, as discussed in Section 6.3, represents a significant methodological advancement that will enable a more comprehensive and systems-level investigation of this compound's biological interactions.
Q & A
Basic Research Questions
Q. What are the primary methods for identifying and characterizing diacetyl boldine in synthetic or extracted samples?
- Methodological Answer : Characterization typically involves spectroscopic techniques (e.g., , ) to confirm the acetylated structure of boldine derivatives. High-performance liquid chromatography (HPLC) with UV detection is used to assess purity (>95% by area normalization). For novel compounds, elemental analysis and mass spectrometry (MS) are required to verify molecular formula and fragmentation patterns .
Q. How can researchers optimize synthesis protocols for this compound to ensure reproducibility?
- Methodological Answer : Standardize reaction conditions (e.g., molar ratios of boldine to acetylating agents, solvent systems, temperature). Monitor reaction progress via thin-layer chromatography (TLC). Purify using column chromatography with silica gel and validate yields through gravimetric analysis. Include detailed protocols for solvent removal, crystallization, and storage (e.g., inert atmosphere, -20°C) in supplementary materials to avoid cluttering main texts .
Q. What in vitro assays are most suitable for initial screening of this compound’s biological activity?
- Methodological Answer : Use cell-free assays like DPPH or ABTS radical scavenging for antioxidant activity. For tyrosinase inhibition, employ mushroom tyrosinase with L-DOPA as a substrate, measuring dopachrome formation at 475 nm. Include positive controls (e.g., kojic acid) and triplicate measurements to minimize variability. Normalize data to protein content via Bradford assays .
Advanced Research Questions
Q. How do computational methods like DFT elucidate this compound’s antioxidant mechanisms compared to experimental data?
- Methodological Answer : Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can predict hydrogen atom transfer (HAT) and single electron transfer (SET) pathways. Compare computed bond dissociation enthalpies (BDEs) of C-6a-H and C-7-H positions with experimental radical scavenging kinetics. Address discrepancies (e.g., phenolic vs. benzylic H abstraction) by correlating solvent effects and transition-state geometries .
Q. What experimental designs address contradictions in this compound’s dual role as a tyrosinase inhibitor and pro-oxidant?
- Methodological Answer : Conduct dose-response studies in melanocyte cultures (e.g., B16 cells) to identify concentration thresholds where inhibition dominates over oxidative stress. Use ROS-sensitive probes (e.g., DCFH-DA) alongside melanin quantification. Apply pathway analysis (e.g., Western blot for MITF, TRP-1) to disentangle mechanisms. Reconcile conflicting data by contextualizing assay conditions (e.g., pH, oxygen tension) .
Q. How can researchers improve this compound’s pharmacokinetic profile for translational studies?
- Methodological Answer : Develop lipid-based nanoformulations (e.g., microemulsions) to enhance oral bioavailability. Assess stability in simulated gastric fluid and intestinal permeation using Caco-2 monolayers. For topical delivery (e.g., melanoma models), optimize skin penetration via Franz diffusion cells with synthetic membranes. Validate bioavailability through LC-MS/MS plasma profiling in rodent models .
Q. What strategies mitigate batch-to-batch variability in this compound’s bioactivity data?
- Methodological Answer : Implement quality control (QC) protocols:
- Chemical Consistency : Certificate of Analysis (CoA) for each batch, including HPLC purity, residual solvent levels, and water content (Karl Fischer titration).
- Biological Replicates : Use internal reference standards (e.g., a stable control compound) in every assay plate.
- Data Normalization : Express activity as % inhibition relative to vehicle controls and baseline-correct for solvent effects .
Q. How should researchers design in vivo studies to evaluate this compound’s neuroprotective potential while addressing its short half-life?
- Methodological Answer : Use chronic dosing regimens (e.g., twice-daily oral gavage) in rodent neurodegeneration models (e.g., MPTP-induced Parkinson’s). Monitor plasma levels via serial sampling to establish pharmacokinetic-pharmacodynamic (PK-PD) relationships. Include brain tissue analysis for blood-brain barrier penetration using LC-MS. Pair with in vitro BBB models (e.g., hCMEC/D3 cells) to predict uptake .
Methodological Guidance for Data Presentation
- Tables/Figures : For complex datasets (e.g., IC values across cell lines), use heatmaps with hierarchical clustering. Provide raw data in supplementary files (e.g., Excel sheets) for transparency .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes (e.g., Cohen’s d) and confidence intervals (95% CI) to contextualize significance .
- Ethical Compliance : For in vivo work, include IACUC protocols detailing humane endpoints and sample size justifications (power analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
